molecular formula C13H9F2N3O2S B3016532 N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-86-0

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3016532
CAS No.: 443329-86-0
M. Wt: 309.29
InChI Key: PKURBHCICNVQEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar thiazolopyrimidine derivatives have been found to exhibit a wide range of chemotherapeutic effects , suggesting that they may interact with multiple targets. For instance, some thiazolopyrimidines are known to exhibit hypoglycemic, hypolipidemic, and antidiabetic activities , indicating potential interactions with targets involved in glucose and lipid metabolism.

Mode of Action

It is known that the compound undergoes a dimroth rearrangement , a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of different structural analogs, potentially resulting in diverse interactions with biological targets.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, thiazolopyrimidines are known to exhibit hypoglycemic and hypolipidemic activities , suggesting that they may influence pathways related to glucose and lipid metabolism.

Pharmacokinetics

The synthesis of similar thiazolopyrimidine derivatives has been achieved using microwave-assisted techniques , which are known to enhance yield and save time, potentially influencing the compound’s bioavailability.

Result of Action

Similar thiazolopyrimidine derivatives are known to exhibit a wide range of chemotherapeutic effects , suggesting that they may have diverse molecular and cellular impacts.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that the compound undergoes is known to be catalyzed by acids and bases, and is accelerated by heat or light . Additionally, the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the Dimroth rearrangement , potentially influencing the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and the use of green solvents like ethanol .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives often utilize heterogeneous catalysts to achieve high yields and selectivity. For example, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for the synthesis of thiazolopyrimidines . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like bromine . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which exhibit different biological activities .

Scientific Research Applications

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURBHCICNVQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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